molecular formula C13H13FO3 B2750155 3-(5-Fluoro-2-methoxyphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid CAS No. 2287312-75-6

3-(5-Fluoro-2-methoxyphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid

Cat. No. B2750155
CAS RN: 2287312-75-6
M. Wt: 236.242
InChI Key: GQPVUAJNWSEAPL-UHFFFAOYSA-N
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Description

“3-(5-Fluoro-2-methoxyphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid” is a fluoro-substituted bicyclo[1.1.1]pentane (F-BCP). The core of this compound has been incorporated into the structure of the anti-inflammatory drug Flurbiprofen in place of the fluorophenyl ring . The phenyl ring is one of the most popular structural motifs in natural compounds and synthetic drugs .


Synthesis Analysis

A practical scalable approach to fluoro-substituted bicyclo-[1.1.1]pentanes (F-BCPs) has been developed . The synthesis involves the cyclization of a precursor compound with NaHMDS in THF at room temperature to provide a bicyclo-[1.1.0]pentane. This is then reacted with CHFBr2 under specific conditions to give the bicyclo[1.1.1]pentane .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a bicyclo[1.1.1]pentane core with a fluorine atom incorporated into it . This structure is a popular motif in academic and industrial research .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” include cyclization and a reaction with CHFBr2 . These reactions lead to the formation of the bicyclo[1.1.1]pentane core and the incorporation of the fluorine atom .


Physical And Chemical Properties Analysis

The physicochemical properties of fluoro-bicyclo[1.1.1]pentanes have been studied . The incorporation of a fluorine atom into organic compounds can dramatically alter the acidity/basicity of the neighboring functional groups .

Future Directions

The development of fluoro-substituted bicyclo[1.1.1]pentanes (F-BCPs) like “3-(5-Fluoro-2-methoxyphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid” opens up new possibilities in various aspects of chemistry, from medicinal chemistry to supramolecular chemistry . The number of BCP-containing molecules is growing dramatically every year, indicating a promising future direction .

properties

IUPAC Name

3-(5-fluoro-2-methoxyphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FO3/c1-17-10-3-2-8(14)4-9(10)12-5-13(6-12,7-12)11(15)16/h2-4H,5-7H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQPVUAJNWSEAPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)C23CC(C2)(C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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